molecular formula C10H12ClNO B14037548 1-(5-Amino-2-methylphenyl)-1-chloropropan-2-one

1-(5-Amino-2-methylphenyl)-1-chloropropan-2-one

Cat. No.: B14037548
M. Wt: 197.66 g/mol
InChI Key: SZCSUWONACHVJM-UHFFFAOYSA-N
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Description

1-(5-Amino-2-methylphenyl)-1-chloropropan-2-one is an organic compound that features a chloropropanone backbone with an amino and methyl substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-2-methylphenyl)-1-chloropropan-2-one typically involves the chlorination of 1-(5-Amino-2-methylphenyl)propan-2-one. This can be achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of impurities and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-2-methylphenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can yield alcohols or amines depending on the reagents used.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

Major Products

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-methylphenyl)-1-chloropropan-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

    1-(5-Amino-2-methylphenyl)-1-chloropropan-2-one: Known for its reactivity and versatility in organic synthesis.

    1-(5-Amino-2-methylphenyl)-1-bromopropan-2-one: Similar structure but with a bromine atom, offering different reactivity and selectivity.

    1-(5-Amino-2-methylphenyl)-1-iodopropan-2-one: Contains an iodine atom, providing unique properties for specific applications.

Uniqueness

This compound is unique due to its balanced reactivity and stability, making it suitable for a wide range of chemical transformations and applications. Its chlorine substituent offers a good leaving group for substitution reactions, while the amino and methyl groups provide sites for further functionalization .

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

1-(5-amino-2-methylphenyl)-1-chloropropan-2-one

InChI

InChI=1S/C10H12ClNO/c1-6-3-4-8(12)5-9(6)10(11)7(2)13/h3-5,10H,12H2,1-2H3

InChI Key

SZCSUWONACHVJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)C(C(=O)C)Cl

Origin of Product

United States

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